Pentanal, 2-ethyl-4-oxo-(9CI)
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Overview
Description
2-Ethyl-1,4-pentanedione, also known as 3-ethyl-2,4-pentanedione, is an organic compound with the molecular formula C7H12O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-1,4-pentanedione can be synthesized through the condensation of acetone and acetic anhydride in the presence of a catalyst such as boron trifluoride . This method is known for its simplicity and high yield. Another classical synthesis method involves the reaction of ethyl acetate with acetone .
Industrial Production Methods
In industrial settings, the production of 2-ethyl-1,4-pentanedione typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone into alcohols.
Substitution: It can participate in substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted diketones or other derivatives can be formed.
Scientific Research Applications
2-Ethyl-1,4-pentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1,4-pentanedione involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound is stabilized by intramolecular hydrogen bonding, which plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentanedione: A closely related compound with similar reactivity and applications.
2,3-Pentanedione: Another diketone with different substitution patterns and reactivity.
2,5-Hexanedione: A longer-chain diketone with distinct chemical properties.
Uniqueness
2-Ethyl-1,4-pentanedione is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl group at the 3-position provides steric and electronic effects that differentiate it from other diketones.
Properties
CAS No. |
111832-67-8 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-ethyl-4-oxopentanal |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-8)4-6(2)9/h5,7H,3-4H2,1-2H3 |
InChI Key |
CIQUERDAZQQOHF-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C)C=O |
Canonical SMILES |
CCC(CC(=O)C)C=O |
Synonyms |
Pentanal, 2-ethyl-4-oxo- (9CI) |
Origin of Product |
United States |
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